molecular formula C38H54N4O12 B12737875 (E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate CAS No. 84916-57-4

(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate

Cat. No.: B12737875
CAS No.: 84916-57-4
M. Wt: 758.9 g/mol
InChI Key: FXJZRGQWHVLWDC-LVEZLNDCSA-N
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Description

(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate is a complex organic compound that features multiple functional groups, including a butenedioic acid moiety, a hexahydroisoindole ring, a pyridinylpiperazine group, and a decanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate typically involves multi-step organic reactions. The process may start with the preparation of the butenedioic acid derivative, followed by the formation of the hexahydroisoindole ring through cyclization reactions. The pyridinylpiperazine group can be introduced via nucleophilic substitution reactions, and the final esterification step involves the reaction with decanoic acid under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridinylpiperazine group or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential pharmacological activities. The presence of the pyridinylpiperazine group suggests possible interactions with biological receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Butenedioic Acid Derivatives: Compounds with similar butenedioic acid moieties.

    Hexahydroisoindole Derivatives: Compounds featuring the hexahydroisoindole ring.

    Pyridinylpiperazine Derivatives: Compounds containing the pyridinylpiperazine group.

    Decanoate Esters: Compounds with decanoate ester functional groups.

Uniqueness

The uniqueness of (E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

84916-57-4

Molecular Formula

C38H54N4O12

Molecular Weight

758.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate

InChI

InChI=1S/C30H46N4O4.2C4H4O4/c1-2-3-4-5-6-7-8-16-28(35)38-24(23-34-29(36)25-13-9-10-14-26(25)30(34)37)22-32-18-20-33(21-19-32)27-15-11-12-17-31-27;2*5-3(6)1-2-4(7)8/h11-12,15,17,24-26H,2-10,13-14,16,18-23H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

FXJZRGQWHVLWDC-LVEZLNDCSA-N

Isomeric SMILES

CCCCCCCCCC(=O)OC(CN1C(=O)C2C(C1=O)CCCC2)CN3CCN(CC3)C4=CC=CC=N4.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCCCCCCCC(=O)OC(CN1CCN(CC1)C2=CC=CC=N2)CN3C(=O)C4CCCCC4C3=O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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